N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. This compound features a unique structure combining an isoxazole ring, a morpholine ring, and a pyrimidine ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Shares the isoxazole ring but differs in the rest of the structure.
2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide: Another isoxazole derivative with different functional groups.
Uniqueness
N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-6-11(17-21-9)16-13(19)10-7-12(15-8-14-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZZKVDVQIDVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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